molecular formula C12H15BrN2O B6332284 1-(3-Bromobenzoyl)-2-methylpiperazine CAS No. 1240569-66-7

1-(3-Bromobenzoyl)-2-methylpiperazine

Cat. No.: B6332284
CAS No.: 1240569-66-7
M. Wt: 283.16 g/mol
InChI Key: IVDRHFORCYXHQD-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-2-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 3-bromobenzoyl group and a methyl group

Scientific Research Applications

1-(3-Bromobenzoyl)-2-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Safety and Hazards

These compounds can cause severe skin burns and eye damage. They may also cause respiratory irritation . Therefore, proper safety measures should be taken when handling these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)-2-methylpiperazine can be synthesized through the reaction of 3-bromobenzoyl chloride with 2-methylpiperazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 2-methylpiperazine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: 3-bromobenzoic acid and 2-methylpiperazine.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-Bromobenzoyl)piperidine
  • 1-(3-Bromobenzoyl)-4-methylpiperazine
  • 1-(3-Bromobenzoyl)-2,5-dimethylpiperazine

Uniqueness: 1-(3-Bromobenzoyl)-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-bromophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDRHFORCYXHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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